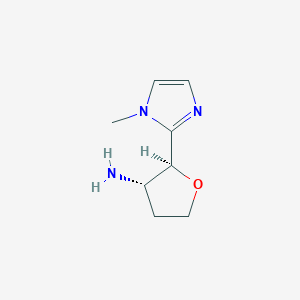
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate is a heterocyclic compound that contains both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of 3-aminopyridine with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(pyridin-3-yl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylate: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and its potential for various scientific applications. Its combination of pyridine and imidazole rings provides a versatile scaffold for the development of new compounds with desired properties.
Propriétés
Formule moléculaire |
C10H9N3O2S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
methyl 3-pyridin-3-yl-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)8-6-12-10(16)13(8)7-3-2-4-11-5-7/h2-6H,1H3,(H,12,16) |
Clé InChI |
JGPXLKHDLPBCJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC(=S)N1C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-5-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12991895.png)

![tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12991912.png)




![2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12991947.png)
![5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991950.png)

